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molecular formula C16H16N2O3 B8731355 2-(N,N-Diphenylcarbamoyl)-propionohydroxamic acid CAS No. 65050-91-1

2-(N,N-Diphenylcarbamoyl)-propionohydroxamic acid

Cat. No. B8731355
M. Wt: 284.31 g/mol
InChI Key: YIFMYXKOKNJLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04151300

Procedure details

4.9 g (0.125 gram atom) of sodium in small pieces are added to 50 ml of anhydrous methanol and 2/3 of the sodium ethylate solution thus obtained is used to neutralise a solution of 5.25 g (0.075 mol) of hydroxylamine hydrochloride in 50 ml of anhydrous methanol; 15 g (0.05 mol) of ethyl 2-(N,N-diphenylcarbamoyl)-propionate are then added, after which the remaining one-third of the sodium ethylate solution is added in the cold. The reactants are left in contact overnight at 50° C., the mixture is evaporated to dryness in vacuo, the residue is taken up in ether and the sodium salt is filtered off, dissolved in water and acidified with concentrated HCl. CRL 40,438 is obtained by filtering off, drying and recrystallising from acetonitrile. Melting point: 171°-172° C. Yield: 68%.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Name
ethyl 2-(N,N-diphenylcarbamoyl)-propionate
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].CC[O-].[Na+].Cl.[NH2:7][OH:8].[C:9]1([N:15]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:16]([CH:18]([CH3:24])[C:19](OCC)=[O:20])=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CO>[C:9]1([N:15]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:16]([CH:18]([CH3:24])[C:19]([NH:7][OH:8])=[O:20])=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4,^1:0|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.25 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
ethyl 2-(N,N-diphenylcarbamoyl)-propionate
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C(=O)C(C(=O)OCC)C)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
the sodium salt is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
CUSTOM
Type
CUSTOM
Details
CRL 40,438 is obtained
FILTRATION
Type
FILTRATION
Details
by filtering off
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
recrystallising from acetonitrile

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)N(C(=O)C(C(=O)NO)C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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